NB-598 hydrochloride

Description

Properties

IUPAC Name |

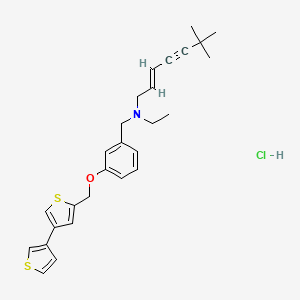

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H/b8-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXQLZXORYGXJN-WVLIHFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599492 | |

| Record name | (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136719-25-0 | |

| Record name | (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NB-598 Hydrochloride: A Deep Dive into its Mechanism of Action as a Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NB-598 hydrochloride is a potent, small-molecule inhibitor of squalene (B77637) epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. By selectively targeting this enzyme, NB-598 effectively blocks the conversion of squalene to 2,3-oxidosqualene (B107256), leading to a significant reduction in cellular and systemic cholesterol levels. This technical guide provides a comprehensive overview of the core mechanism of action of NB-598, detailing its effects on cholesterol metabolism, associated signaling pathways, and methodologies for its study. Quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.

Core Mechanism: Inhibition of Squalene Epoxidase

NB-598 acts as a high-affinity inhibitor of squalene epoxidase, the second rate-limiting enzyme in the cholesterol biosynthesis cascade. This inhibition leads to the intracellular accumulation of squalene and a depletion of downstream sterols, most notably cholesterol.

Potency and Inhibition Kinetics

NB-598 demonstrates potent inhibitory activity against squalene epoxidase from various species. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, highlighting its strong affinity for the enzyme.

| Enzyme Source | IC50 (nM) | Reference |

| Rat Squalene Epoxidase | 4.4 | [1] |

| Dog Liver Microsomes | 2.0 | [1] |

| HepG2 Cell Microsomes | 0.75 | [1] |

There are conflicting reports in the literature regarding the precise nature of NB-598's inhibition of squalene epoxidase. Several studies describe it as a competitive inhibitor[1][2]. However, more recent structural and biochemical analyses suggest a non-competitive or slow tight-binding mode of inhibition with respect to the squalene substrate[3]. This discrepancy may arise from different experimental conditions and suggests a complex interaction between NB-598 and the enzyme.

Downstream Cellular Effects of Squalene Epoxidase Inhibition

The primary action of NB-598 on squalene epoxidase triggers a cascade of downstream effects aimed at restoring cholesterol homeostasis. These secondary mechanisms contribute significantly to its overall hypocholesterolemic effect.

Upregulation of HMG-CoA Reductase and LDL Receptors

In response to the depletion of intracellular cholesterol pools, cells activate the sterol regulatory element-binding protein (SREBP) pathway. This leads to the increased transcription and activity of two key proteins:

-

HMG-CoA Reductase (HMGCR): The primary rate-limiting enzyme in cholesterol synthesis. Its upregulation is a compensatory mechanism to counteract the block at squalene epoxidase[4].

-

Low-Density Lipoprotein (LDL) Receptor: This receptor is responsible for the uptake of cholesterol-rich LDL particles from the circulation. Increased expression of the LDL receptor enhances the clearance of plasma cholesterol[4].

Suppression of Triglyceride and Apolipoprotein B Secretion

In hepatic cells, such as the HepG2 cell line, NB-598 has been shown to suppress the secretion of triglycerides and apolipoprotein B (ApoB)[5]. ApoB is the primary apolipoprotein of very-low-density lipoproteins (VLDL) and LDL. The reduced secretion of ApoB is attributed to an enhanced intracellular degradation of the protein[5]. This effect contributes to the reduction of circulating atherogenic lipoproteins.

Experimental Protocols

In Vitro Squalene Epoxidase Activity Assay

This protocol outlines a method to determine the inhibitory effect of NB-598 on squalene epoxidase activity in a microsomal preparation.

Materials:

-

HepG2 cells (or other source of microsomes)

-

This compound

-

[¹⁴C]-Squalene

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

-

Microsome Preparation: Prepare microsomes from HepG2 cells by differential centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein, NADPH, and varying concentrations of NB-598 in the reaction buffer.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]-squalene.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

TLC Separation: Separate the lipid extract on a TLC plate to distinguish between squalene and 2,3-oxidosqualene.

-

Quantification: Quantify the radioactivity of the squalene and 2,3-oxidosqualene spots using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of squalene epoxidase activity at each NB-598 concentration and determine the IC50 value.

Measurement of HMG-CoA Reductase Activity in HepG2 Cells

This protocol describes how to measure the activity of HMG-CoA reductase in HepG2 cells following treatment with NB-598.

Materials:

-

HepG2 cells

-

This compound

-

[¹⁴C]-HMG-CoA

-

NADPH-generating system

-

Cell lysis buffer

-

TLC plates and developing solvent or column chromatography materials

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells and treat them with varying concentrations of NB-598 for a specified period (e.g., 18 hours).

-

Microsome Preparation: Harvest the cells and prepare microsomes by differential centrifugation.

-

Enzyme Assay: Incubate the microsomal protein with a reaction mixture containing [¹⁴C]-HMG-CoA and an NADPH-generating system.

-

Stop Reaction: Stop the reaction and separate the product, [¹⁴C]-mevalonate, from the substrate.

-

Quantification: Quantify the radioactivity of the mevalonate product using a scintillation counter.

-

Data Analysis: Determine the HMG-CoA reductase activity and compare the activity in NB-598-treated cells to control cells.

Pulse-Chase Analysis of Apolipoprotein B Degradation

This protocol outlines a method to investigate the effect of NB-598 on the intracellular degradation of ApoB.

Materials:

-

HepG2 cells

-

This compound

-

[³⁵S]-methionine/cysteine labeling medium (pulse medium)

-

Chase medium (containing excess unlabeled methionine and cysteine)

-

Cell lysis buffer

-

Anti-ApoB antibody

-

Protein A/G beads for immunoprecipitation

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells and pre-treat with NB-598.

-

Pulse Labeling: Incubate the cells in the pulse medium containing [³⁵S]-methionine/cysteine for a short period (e.g., 15-30 minutes) to label newly synthesized proteins, including ApoB.

-

Chase: Remove the pulse medium and incubate the cells in the chase medium for various time points (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, lyse the cells.

-

Immunoprecipitation: Immunoprecipitate ApoB from the cell lysates using an anti-ApoB antibody and protein A/G beads.

-

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled ApoB using a phosphorimager or autoradiography.

-

Data Analysis: Quantify the intensity of the ApoB band at each time point to determine the rate of degradation. Compare the degradation rate in NB-598-treated cells to control cells.

Conclusion

This compound is a potent and specific inhibitor of squalene epoxidase that effectively reduces cholesterol synthesis. Its mechanism of action involves not only the direct inhibition of its target enzyme but also the induction of compensatory cellular responses, including the upregulation of HMG-CoA reductase and the LDL receptor, and the suppression of lipoprotein secretion. These multifaceted effects make NB-598 a valuable tool for research into cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia. The experimental protocols provided in this guide offer a framework for the detailed investigation of its biochemical and cellular effects. Further research is warranted to fully elucidate the nuances of its inhibitory kinetics and its long-term physiological consequences.

References

- 1. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NB-598 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 hydrochloride is a potent and selective competitive inhibitor of squalene (B77637) epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, its use in studying lipid metabolism, and detailed protocols for key in vitro and in vivo experiments. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool in their studies.

Introduction

This compound, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine hydrochloride, is a benzylamine (B48309) derivative that specifically targets and inhibits squalene epoxidase.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in the biosynthesis of cholesterol. By blocking this step, NB-598 effectively reduces the endogenous production of cholesterol, making it a valuable tool for investigating the regulation of cholesterol metabolism and its role in various physiological and pathological processes. Its primary research applications lie in the fields of hypercholesterolemia, atherosclerosis, and metabolic disorders.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of squalene epoxidase.[2] This means it reversibly binds to the active site of the enzyme, preventing the substrate, squalene, from binding and being converted to 2,3-oxidosqualene. This targeted inhibition leads to an accumulation of squalene and a downstream reduction in cholesterol synthesis.[2]

The inhibition of cholesterol biosynthesis by NB-598 triggers a cascade of regulatory responses within the cell. A decrease in intracellular cholesterol levels activates the sterol regulatory element-binding protein 2 (SREBP-2) pathway. This, in turn, leads to the upregulation of genes involved in cholesterol homeostasis, including 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and the low-density lipoprotein (LDL) receptor.[3] The increased expression of the LDL receptor enhances the uptake of cholesterol from the circulation, further contributing to the cholesterol-lowering effects of NB-598.[3]

Additionally, research has shown that NB-598 can suppress the secretion of cholesterol and triacylglycerol from liver cells, an effect associated with a reduction in apolipoprotein B (apoB) secretion.[4] This suggests that NB-598 may also influence the assembly and secretion of triglyceride-rich lipoproteins.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental systems.

Table 1: In Vitro Inhibition of Squalene Epoxidase

| Assay System | IC50 Value | Reference |

| Cell-free (HepG2 microsomes) | 4.4 nM | [1] |

| HepG2 microsomal assay | 0.75 nM | [1] |

Table 2: Inhibition of Cholesterol Synthesis in Cell Lines

| Cell Line | Parameter | Concentration | Effect | Reference |

| HepG2 | Cholesterol Synthesis from [¹⁴C]acetate | 3.4 nM | IC50 | [1] |

| MIN6 | Total Cholesterol Level | 10 µM | 36 ± 7% reduction | [5] |

| MIN6 | Cholesterol from Plasma Membrane (PM) | 10 µM | 49 ± 2% decrease | [5] |

| MIN6 | Cholesterol from Endoplasmic Reticulum (ER) | 10 µM | 46 ± 7% decrease | [5] |

| MIN6 | Cholesterol from Secretory Granules (SG) | 10 µM | 48 ± 2% decrease | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Squalene Epoxidase Inhibition Assay

This protocol is a generalized procedure based on standard biochemical assays for enzyme inhibition.

Objective: To determine the inhibitory potency (IC50) of this compound on squalene epoxidase activity.

Materials:

-

Microsomes prepared from HepG2 cells

-

This compound stock solution (in DMSO)

-

[³H]Squalene (radiolabeled substrate)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH

-

Bovine Serum Albumin (BSA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Microsome Preparation: Culture HepG2 cells and harvest them. Prepare microsomes by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, BSA, and the prepared microsomes.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the reaction tubes. Pre-incubate for a short period at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding [³H]squalene to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation and Quantification: Separate the substrate ([³H]squalene) from the product ([³H]2,3-oxidosqualene) using thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each NB-598 concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Cholesterol Synthesis from [¹⁴C]Acetate in HepG2 Cells

Objective: To quantify the effect of this compound on de novo cholesterol synthesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

[¹⁴C]Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Culture: Plate HepG2 cells in 6-well plates and grow to near confluency.

-

Serum Starvation: Pre-incubate the cells in serum-free medium for 24 hours to upregulate cholesterol synthesis.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 18 hours).

-

Radiolabeling: Add [¹⁴C]acetate to each well and incubate for an additional 2-4 hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent mixture.

-

Lipid Separation: Separate the extracted lipids by TLC. The TLC system should be optimized to separate cholesterol from other lipid species.

-

Quantification: Visualize the cholesterol band (e.g., using iodine vapor) and scrape the corresponding silica (B1680970) gel into a scintillation vial. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity of the cholesterol band to the total protein content of the cell lysate. Calculate the percentage of inhibition of cholesterol synthesis for each NB-598 concentration relative to the vehicle control.

In Vivo Studies

Objective: To evaluate the in vivo efficacy and potential toxicity of this compound.

Animal Models:

-

Rats and dogs have been used to assess the cholesterol-lowering effects of NB-598.[2]

-

Monkeys have been used in toxicology studies.

General Protocol (Oral Administration):

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Grouping and Dosing: Randomly assign animals to different treatment groups (vehicle control and various doses of NB-598). NB-598 is typically administered orally once daily.

-

Sample Collection: Collect blood samples at baseline and at various time points during the treatment period.

-

Biochemical Analysis: Analyze serum samples for total cholesterol, LDL cholesterol, and squalene levels.

-

Toxicology Assessment: Monitor animals for any clinical signs of toxicity, such as changes in body weight, food consumption, and behavior. In terminal studies, perform histopathological examination of key organs.

Important Considerations for In Vivo Studies:

-

Dose-limiting gastrointestinal toxicity has been observed in dogs and monkeys at exposures predicted to be efficacious for anti-tumor activity.

-

Skin toxicities have also been reported in dogs.

Conclusion

This compound is a powerful research tool for investigating the intricacies of cholesterol biosynthesis and its regulation. Its high potency and selectivity for squalene epoxidase allow for precise dissection of the downstream effects of inhibiting this key enzymatic step. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful studies using this compound to further our understanding of lipid metabolism and its role in health and disease.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

The Discovery and Preclinical Development of NB-598 Hydrochloride: A Squalene Epoxidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 hydrochloride is a potent and competitive inhibitor of squalene (B77637) epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of NB-598. It details the compound's mechanism of action, pharmacological effects, and key experimental data. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this significant research compound.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. The inhibition of cholesterol biosynthesis is a clinically validated strategy for lowering plasma cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, research into alternative targets within the cholesterol biosynthesis pathway has been actively pursued to identify novel therapeutic agents. One such target is squalene epoxidase (SE), which catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256), a critical step in the formation of lanosterol, the precursor to cholesterol.

NB-598, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, emerged from a research program at Banyu Pharmaceutical Co., Ltd. as a potent and selective inhibitor of squalene epoxidase.[1] This guide will delve into the scientific journey of this compound, from its discovery to its characterization as a powerful tool for studying cholesterol metabolism.

Discovery and History

The development of NB-598 was part of a broader effort to identify non-statin inhibitors of cholesterol synthesis. The allylamine (B125299) class of compounds, initially recognized for their antifungal properties through the inhibition of fungal squalene epoxidase, provided a chemical scaffold for the development of inhibitors targeting the mammalian enzyme.[1] The research at Banyu Pharmaceutical Co., Ltd. focused on synthesizing and screening a series of allylamine derivatives for their ability to inhibit mammalian squalene epoxidase. This screening effort led to the identification of NB-598 as a lead compound with high potency.

Mechanism of Action

NB-598 is a competitive inhibitor of squalene epoxidase.[1] It competes with the natural substrate, squalene, for binding to the active site of the enzyme, thereby blocking the production of 2,3-oxidosqualene and subsequent cholesterol synthesis. The inhibition of this step leads to an accumulation of squalene within the cell.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for NB-598.

Table 1: In Vitro Inhibition of Squalene Epoxidase

| Enzyme Source | IC50 (nM) |

| HepG2 cell microsomes | 0.75 |

| Dog liver microsomes | 2.0 |

| Rat liver microsomes | 4.4 |

Table 2: Effects on Cholesterol and Lipid Metabolism in HepG2 Cells

| Parameter | Effect | Concentration |

| Cholesterol Synthesis from [14C]acetate | Inhibition | IC50 = 20 nM |

| Apolipoprotein B (apoB) Secretion | Reduction | - |

| Triacylglycerol Secretion | Suppression | - |

| HMG-CoA Reductase Activity | Increased | Dose-dependent |

| LDL Receptor Binding | Increased | Dose-dependent |

Experimental Protocols

Squalene Epoxidase Activity Assay

This protocol describes a method for determining the inhibitory activity of NB-598 on squalene epoxidase in a microsomal preparation.

Materials:

-

Microsomal fraction from HepG2 cells or liver tissue

-

[3H]Squalene

-

NADPH

-

FAD

-

Bovine Serum Albumin (BSA)

-

This compound

-

Scintillation cocktail

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing buffer, NADPH, FAD, and BSA.

-

Add the microsomal protein to the reaction mixture.

-

Add NB-598 at various concentrations (or vehicle control).

-

Initiate the reaction by adding [3H]squalene.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., methanolic KOH).

-

Extract the lipids using an organic solvent (e.g., hexane).

-

Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the 2,3-oxidosqualene spot using a scintillation counter.

-

Calculate the percent inhibition at each concentration of NB-598 and determine the IC50 value.

Cholesterol Synthesis Assay in HepG2 Cells

This protocol outlines a method to measure the effect of NB-598 on de novo cholesterol synthesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

[14C]Acetate

-

This compound

-

Lysis buffer

-

Scintillation cocktail

Procedure:

-

Culture HepG2 cells to near confluence in appropriate culture vessels.

-

Pre-incubate the cells with serum-free medium containing NB-598 at various concentrations for a specified time (e.g., 18 hours).

-

Add [14C]acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids.

-

Separate the cholesterol from other lipids using TLC.

-

Quantify the radioactivity of the cholesterol spot using a scintillation counter.

-

Determine the effect of NB-598 on cholesterol synthesis relative to a vehicle control.

Synthesis of this compound

The synthesis of NB-598 involves a multi-step process. A plausible synthetic route is outlined below, culminating in the formation of the hydrochloride salt.

Step 1: Synthesis of the Allylamine Moiety A key step involves the coupling of a suitable propargyl alcohol derivative with an appropriate amine.

Step 2: Formation of the Free Base The final step of the core molecule synthesis likely involves a coupling reaction to attach the bithiophene moiety.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified NB-598 free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Visualizations

Signaling Pathway Diagram

References

The Role of NB-598 Hydrochloride in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 hydrochloride is a potent and selective inhibitor of squalene (B77637) epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the mechanism of action of NB-598, its quantitative effects on cholesterol synthesis, and detailed protocols for relevant experimental assays. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of cholesterol metabolism and the development of lipid-lowering therapeutics.

Introduction to this compound and Cholesterol Synthesis

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the cholesterol biosynthesis pathway. Squalene epoxidase (also known as squalene monooxygenase) is a key rate-limiting enzyme in this pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene (B107256).[1][2] Inhibition of this enzyme presents a promising strategy for managing hypercholesterolemia.

This compound is a benzylamine (B48309) derivative that has been identified as a potent and competitive inhibitor of squalene epoxidase.[1][3] Its selective action on this enzyme effectively blocks the downstream synthesis of cholesterol, leading to an accumulation of intracellular squalene.[1] This guide will explore the biochemical and cellular effects of this compound in detail.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on cholesterol synthesis by directly targeting squalene epoxidase. As a competitive inhibitor, NB-598 binds to the active site of the enzyme, preventing the binding of its natural substrate, squalene. This blockade halts the conversion of squalene to 2,3-oxidosqualene, a crucial step in the formation of lanosterol (B1674476) and, subsequently, cholesterol.

The inhibition of squalene epoxidase by NB-598 leads to several downstream cellular effects. The primary consequence is a dose-dependent reduction in de novo cholesterol synthesis.[1] This reduction in intracellular cholesterol levels can trigger compensatory mechanisms, such as the upregulation of the LDL receptor, which enhances the uptake of cholesterol from circulation.[4]

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data from published studies.

| Assay System | Parameter | Value | Reference |

| Cell-free (human) | IC50 | 4.4 nM | [3] |

| HepG2 microsomal | IC50 | 0.75 nM | [3] |

| HepG2 cells (cholesterol synthesis) | IC50 | 3.4 nM | [3] |

| MIN6 cells (total cholesterol reduction) | % Reduction at 10 µM | 36 ± 7% | [5] |

Table 1: Inhibitory Potency of this compound in Various Assay Systems.

| Cell Line | Parameter | Value | Reference |

| HepG2 | ED50 (in vivo, cholesterol biosynthesis) | 2.5 mg/kg | [5] |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Inhibition by NB-598

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway with the site of inhibition by this compound.

Experimental Workflow for Assessing NB-598 Activity

The following diagram outlines a typical experimental workflow to determine the inhibitory effect of NB-598 on cholesterol synthesis in a cell-based assay.

Caption: Experimental workflow for cell-based cholesterol synthesis assay.

Experimental Protocols

Squalene Epoxidase Activity Assay (Cell-free)

This protocol is adapted from methods used to characterize squalene epoxidase inhibitors.

Materials:

-

Microsomal fraction from HepG2 cells (or other source of squalene epoxidase)

-

[³H]Squalene or [¹⁴C]Squalene

-

NADPH

-

FAD

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

This compound stock solution (in DMSO)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and FAD.

-

Add the microsomal protein to the reaction mixture.

-

Add various concentrations of this compound or vehicle (DMSO) to the reaction tubes.

-

Initiate the reaction by adding the radiolabeled squalene substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the lipid extraction solvent.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate squalene from 2,3-oxidosqualene.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica (B1680970) corresponding to the 2,3-oxidosqualene spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each NB-598 concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Cholesterol Synthesis Assay

This protocol outlines the measurement of de novo cholesterol synthesis in cultured cells.[6][7]

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 5% lipoprotein-deficient serum (LPDS)

-

This compound stock solution (in DMSO)

-

[¹⁴C]Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 50:50:1 v/v/v)

-

Scintillation cocktail and vials

-

Scintillation counter

-

12-well cell culture plates

Procedure:

-

Seed HepG2 cells in 12-well plates and allow them to reach near confluency.

-

Pre-incubate the cells in DMEM with 5% LPDS for 18-24 hours to upregulate cholesterol synthesis.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 18 hours).[7]

-

Add [¹⁴C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.[7]

-

Wash the cells twice with ice-cold PBS.

-

Extract the total lipids by adding hexane:isopropanol (3:2, v/v) to each well and incubating for 30 minutes.

-

Transfer the lipid extract to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid residue in a small volume of a suitable solvent (e.g., chloroform).

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate to separate cholesterol from other lipids.

-

Visualize the cholesterol band (e.g., with iodine vapor or by co-spotting with a cholesterol standard).

-

Scrape the silica corresponding to the cholesterol band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content of each well.

-

Calculate the percentage of inhibition of cholesterol synthesis for each NB-598 concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and competitive inhibitor of squalene epoxidase. Its ability to effectively block cholesterol biosynthesis at a key regulatory step makes it an invaluable tool for research into cholesterol metabolism and a potential lead compound for the development of novel hypocholesterolemic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

NB-598 Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of NB-598 hydrochloride, a potent and competitive inhibitor of squalene (B77637) epoxidase. The information contained herein is intended to support research and development efforts in the fields of cholesterol biosynthesis, metabolic disorders, and oncology.

Core Physical and Chemical Properties

This compound is the salt form of (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-((3,3'-bithiophen-5-yl)methoxy)benzenemethanamine. While specific data for the hydrochloride salt is limited in publicly available literature, the properties of the free base, NB-598, are well-documented and provide a strong foundation for understanding the characteristics of its hydrochloride counterpart.

Table 1: Physical and Chemical Properties of NB-598

| Property | Value | Reference |

| Molecular Formula | C27H31NOS2 | [1] |

| Molecular Weight | 449.67 g/mol | [1] |

| Appearance | Oily (free amine) | [2] |

| Purity | ≥98.69% (commercially available) | [3] |

Table 2: Solubility of NB-598

| Solvent | Solubility | Reference |

| DMSO | 90 mg/mL (200.14 mM) | [1] |

| Ethanol | 5-22 mg/mL | [1] |

| Water | Insoluble | [1] |

Note: The hydrochloride salt form is generally expected to exhibit increased aqueous solubility compared to the free base. For in vivo studies, formulations of NB-598 have been prepared as a suspended solution in 10% DMSO and 90% (20% SBE-β-CD in Saline) at a concentration of 2.5 mg/mL, or as a clear solution in 10% DMSO and 90% Corn Oil at ≥ 2.5 mg/mL[3].

Storage and Stability:

NB-598 powder is stable for up to 3 years when stored at -20°C. Stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[1].

Mechanism of Action: Inhibition of Squalene Epoxidase

NB-598 is a potent and competitive inhibitor of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[4][5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene.[6] By inhibiting this step, NB-598 effectively blocks the downstream synthesis of cholesterol.[4] This inhibition leads to an accumulation of squalene within cells.[4]

The inhibition of cholesterol synthesis by NB-598 triggers a feedback mechanism, leading to an increase in the activity of HMG-CoA reductase and the expression of the LDL receptor.[5] However, the increase in HMG-CoA reductase activity is less pronounced compared to that induced by statins, as NB-598 does not affect the synthesis of non-sterol derivatives of mevalonate (B85504) that are involved in the post-transcriptional regulation of HMG-CoA reductase.[5]

Furthermore, NB-598 has been shown to suppress the secretion of cholesterol and triacylglycerol from HepG2 cells, which is associated with a reduction in apolipoprotein B secretion.[6] This suggests that NB-598's hypolipidemic effect may involve both the inhibition of cholesterol synthesis and the suppression of lipoprotein secretion.[6]

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by NB-598.

Experimental Protocols

Synthesis of this compound

A synthesis route for a structurally related compound provides a likely pathway for the synthesis of NB-598 and its subsequent conversion to the hydrochloride salt.[2] The synthesis involves a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of the Free Base (NB-598)

-

To a solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-((3,3'-bithiophen-5-yl)methoxy)benzenemethanamine in tetrahydrofuran, add copper (I) iodide, palladium acetate (B1210297), and triphenylphosphine.

-

Under ice cooling, add n-butylamine and tert-butylacetylene.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography (eluent: n-hexane/ethyl acetate gradient) to obtain NB-598 as an oily free amine.[2]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified NB-598 free base in a suitable protic solvent (e.g., isopropanol).

-

Add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Allow the hydrochloride salt to crystallize.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

In Vitro Squalene Epoxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against squalene epoxidase. The assay typically utilizes a microsomal fraction from a cell line expressing the enzyme, such as HepG2 cells.[4][7]

Materials:

-

Microsomal fraction from HepG2 cells

-

This compound stock solution (in DMSO)

-

Squalene substrate

-

NADPH

-

FAD

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Scintillation fluid

-

[14C]-labeled squalene (for radiometric detection) or a suitable fluorescent probe

Procedure:

-

Microsome Preparation: Prepare microsomes from HepG2 cells using standard differential centrifugation methods.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, FAD, and the microsomal preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the squalene substrate (containing a tracer amount of [14C]-squalene).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Extraction: Extract the lipids from the reaction mixture.

-

Analysis: Analyze the amount of product (2,3-oxidosqualene) formed. For radiometric assays, this can be done by separating the lipids using thin-layer chromatography (TLC) and quantifying the radioactivity of the product spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating a general workflow for evaluating squalene epoxidase inhibitors.

Conclusion

This compound is a valuable research tool for studying cholesterol metabolism and for the development of novel therapeutics targeting squalene epoxidase. This guide provides a comprehensive summary of its known physical and chemical properties, mechanism of action, and relevant experimental protocols to facilitate its use in a research setting. Further characterization of the hydrochloride salt, particularly its crystallographic and detailed solubility properties, would be beneficial for the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. prepchem.com [prepchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

NB-598 Hydrochloride: A Deep Dive into Target Specificity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 hydrochloride is a potent and selective inhibitor of squalene (B77637) epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the target specificity of NB-598, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation. The information compiled is intended to serve as a valuable resource for professionals engaged in research and development within the fields of pharmacology and drug discovery.

Introduction

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex process involving a series of enzymatic reactions. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, a key committed step in the post-squalene portion of the cholesterol biosynthesis pathway.[1][2] Inhibition of this enzyme presents an attractive therapeutic strategy for managing hypercholesterolemia. This compound has emerged as a powerful tool for studying the role of SE in various physiological and pathological processes due to its high potency and specificity.

Primary Target: Squalene Epoxidase

The principal molecular target of NB-598 is squalene epoxidase. It acts as a competitive inhibitor of the enzyme, meaning it binds to the active site and competes with the natural substrate, squalene.[1] This inhibition leads to a significant accumulation of squalene and a downstream reduction in cholesterol synthesis.[1]

Potency and In Vitro Activity

NB-598 demonstrates potent inhibitory activity against squalene epoxidase across various species and experimental systems. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its strong affinity for the target enzyme.

| Enzyme Source | Assay Type | IC50 (nM) |

| Rat Squalene Epoxidase | Cell-free | 4.4[3] |

| Dog Liver Microsomes | Microsomal Assay | 2.0[3] |

| Human HepG2 Cell Microsomes | Microsomal Assay | 0.75[3][4] |

| Human HepG2 Cells (Cholesterol Synthesis) | Whole Cell Assay | 3.4[3][4] |

Table 1: In Vitro Potency of NB-598 against Squalene Epoxidase.

Signaling Pathway and Mechanism of Action

NB-598 exerts its effects by specifically blocking the cholesterol biosynthesis pathway at the level of squalene epoxidase.

Figure 1: Cholesterol biosynthesis pathway showing the inhibitory action of NB-598 on squalene epoxidase.

Target Specificity and Off-Target Effects

NB-598 exhibits a high degree of selectivity for squalene epoxidase. Studies have shown that at concentrations effective for inhibiting cholesterol synthesis, NB-598 does not significantly affect the synthesis of other major lipid classes.

-

Lipid Synthesis: In HepG2 cells, NB-598 at a concentration of 10 µM was found to inhibit the synthesis of sterols and sterol esters from [14C]acetate without affecting the synthesis of phospholipids, free fatty acids, or triacylglycerol.[5]

-

ACAT Activity: NB-598 has been shown to reduce the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. This effect is likely indirect, resulting from the depletion of the cholesterol pool available for esterification.[5]

-

Apolipoprotein B Secretion: Inhibition of cholesterol synthesis by NB-598 in HepG2 cells leads to a reduction in the secretion of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[6]

-

Potential Off-Target Activities: At concentrations significantly higher than its IC50 for squalene epoxidase (e.g., 10 µM), NB-598 has been observed to dose-dependently inhibit insulin (B600854) secretion in pancreatic MIN6 cells.[5] It has also been shown to affect voltage-gated potassium (Kv) currents in these cells.[5] These effects are likely to be off-target activities that occur at concentrations much higher than those required for its primary mechanism of action.

-

In Vivo Toxicity: Preclinical studies in dogs have indicated that high doses of NB-598 can lead to gastrointestinal and skin toxicities.[7] These are considered to be on-target toxicities resulting from the systemic inhibition of squalene epoxidase.[7]

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of NB-598 on squalene epoxidase in a microsomal preparation.

1. Preparation of Microsomes:

- Homogenize liver tissue or cultured cells (e.g., HepG2) in a suitable buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA).

- Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Reaction:

- Prepare a reaction mixture containing:

- Microsomal protein

- Buffer (e.g., potassium phosphate (B84403) buffer)

- Cofactors: NADPH and FAD

- Substrate: [14C]Squalene (emulsified with a suitable detergent like Tween 80)

- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

- Initiate the reaction by adding the substrate.

- Incubate at 37°C for a specified time (e.g., 30 minutes).

3. Product Extraction and Analysis:

- Stop the reaction by adding a strong base (e.g., KOH in methanol).

- Extract the lipids with a non-polar solvent (e.g., hexane).

- Separate the substrate ([14C]squalene) from the product ([14C]2,3-oxidosqualene) using thin-layer chromatography (TLC).

- Quantify the radioactivity of the product spot using a scintillation counter or phosphorimager.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of NB-598.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cholesterol Synthesis Assay

This protocol describes a method to measure the effect of NB-598 on de novo cholesterol synthesis in a cell-based system.

1. Cell Culture:

- Plate cells (e.g., HepG2) in a suitable culture dish and grow to a desired confluency.

- Wash the cells and incubate in a serum-free or lipoprotein-deficient medium for a period to upregulate the cholesterol synthesis pathway.

2. Inhibitor Treatment and Radiolabeling:

- Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

- Add a radiolabeled precursor, such as [14C]acetate or [3H]mevalonate, to the culture medium.

- Incubate for an additional period (e.g., 2-4 hours) to allow for incorporation into newly synthesized cholesterol.

3. Lipid Extraction and Saponification:

- Wash the cells with phosphate-buffered saline (PBS).

- Lyse the cells and extract the total lipids using a solvent system (e.g., chloroform:methanol).

- Saponify the lipid extract with a strong base to hydrolyze cholesteryl esters.

4. Cholesterol Separation and Quantification:

- Extract the non-saponifiable lipids (including cholesterol) with a non-polar solvent.

- Separate the cholesterol from other lipids using TLC.

- Quantify the amount of radiolabeled cholesterol using liquid scintillation counting.

5. Data Analysis:

- Normalize the radioactivity counts to the total protein content of the cell lysate.

- Calculate the percentage of inhibition of cholesterol synthesis for each NB-598 concentration.

- Determine the IC50 value as described in the in vitro assay.

Experimental Workflow for Target Specificity Assessment

The following diagram illustrates a logical workflow for characterizing the target specificity of a compound like NB-598.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NB-598 maleate | Squalene epoxidase inhibitor | Probechem Biochemicals [probechem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NB-598 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-598 hydrochloride is a potent and specific inhibitor of squalene (B77637) epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively curtails the downstream production of cholesterol.[3] This targeted inhibition makes it a valuable tool for studying the roles of cholesterol in various cellular processes and for investigating the therapeutic potential of targeting lipid metabolism in diseases such as cancer and metabolic disorders. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its effects on cholesterol synthesis, signaling pathways, and methods for assessing its cellular effects.

Mechanism of Action

NB-598 is a competitive inhibitor of squalene epoxidase, the enzyme that catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene.[1] Inhibition of this enzyme leads to a dose-dependent accumulation of intracellular squalene and a reduction in the synthesis of cholesterol and its esters.[1][3] The depletion of intracellular cholesterol triggers a feedback mechanism primarily mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs). This leads to the upregulation of genes involved in cholesterol synthesis and uptake, such as HMG-CoA reductase and the LDL receptor.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound in various cell lines.

| Parameter | Cell Line | Concentration/Value | Incubation Time | Effect | Reference |

| Cholesterol Synthesis Inhibition (from [¹⁴C]acetate) | HepG2 | IC50: 0.02 µM | - | Inhibition of cholesterol biosynthesis. | [4] |

| Cholesterol Synthesis Inhibition (from [¹⁴C]mevalonate) | HepG2 | IC50: 0.02 µM | - | Inhibition of cholesterol biosynthesis. | [4] |

| Squalene Accumulation | HEK293 | EC50: 13 nM | - | Dose-dependent accumulation of squalene. | |

| Total Cholesterol Reduction | MIN6 | 10 µM | 48 h | 36 ± 7% reduction in total cholesterol. | [2][4] |

| HMG-CoA Reductase Activity | HepG2 | Dose-dependent | 18 h | Increased activity. | |

| LDL Receptor Binding (¹²⁵I-LDL) | HepG2 | Dose-dependent | 18 h | Increased binding. | |

| Apolipoprotein B (ApoB) Secretion | HepG2 | - | - | Reduction in secretion. | |

| Triglyceride Secretion | HepG2 | - | - | Suppression of secretion. |

Signaling Pathway

The primary signaling pathway affected by this compound is the SREBP pathway, which responds to low intracellular cholesterol levels.

Experimental Protocols

Protocol 1: Cholesterol Synthesis Inhibition Assay

This protocol details a method to measure the inhibition of cholesterol synthesis in cultured cells using a radiolabeled precursor.

Materials:

-

Cultured cells (e.g., HepG2)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

[¹⁴C]acetic acid or [¹⁴C]mevalonate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

TLC plates

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

NB-598 Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of NB-598. Include a vehicle control (DMSO only). Incubate for the desired period (e.g., 18-24 hours).

-

Radiolabeling: Following the treatment period, add the radiolabeled precursor (e.g., [¹⁴C]acetic acid to a final concentration of 1 µCi/mL) to each well. Incubate for an additional 2-4 hours.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the lipids by adding the hexane:isopropanol solvent mixture.

-

Collect the organic phase.

-

-

Thin Layer Chromatography (TLC):

-

Spot the lipid extracts onto a TLC plate.

-

Develop the plate using an appropriate solvent system to separate the different lipid species.

-

Visualize the lipid bands (e.g., using iodine vapor).

-

-

Quantification:

-

Identify and scrape the cholesterol band from the TLC plate into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of each sample.

-

Calculate the percentage of cholesterol synthesis inhibition for each NB-598 concentration relative to the vehicle control.

-

Protocol 2: Cellular Cholesterol Quantification Assay

This protocol provides a method for quantifying total cellular cholesterol using a commercially available luminescent assay kit.

Materials:

-

Cultured cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

PBS

-

Cholesterol/Cholesterol Ester-Glo™ Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with PBS.

-

Add the lysis solution provided in the assay kit and incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).

-

-

Assay Reaction:

-

Prepare the cholesterol detection reagent according to the kit's protocol.

-

Add the detection reagent to each well.

-

Shake the plate briefly and incubate at room temperature for 1 hour.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a standard curve using the cholesterol standards provided in the kit.

-

Determine the cholesterol concentration in each sample from the standard curve.

-

Normalize the cholesterol levels to the protein concentration of each sample.

-

Concluding Remarks

This compound is a powerful research tool for investigating the intricacies of cholesterol metabolism and its impact on cellular function. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results. Careful consideration of treatment duration, concentration, and appropriate controls is essential for meaningful data interpretation.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies with NB-598 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-598 hydrochloride is a potent and competitive inhibitor of squalene (B77637) epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its inhibitory action leads to a reduction in cholesterol synthesis and has been investigated for its hypolipidemic effects. These application notes provide a comprehensive overview of the use of NB-598 in in vivo studies, including its mechanism of action, formulation, and administration protocols, along with expected physiological effects and potential toxicities.

Mechanism of Action

NB-598 specifically targets and inhibits squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene.[3] This blockade results in the accumulation of squalene and a downstream reduction in the synthesis of cholesterol and other sterols. In addition to its primary effect on cholesterol synthesis, NB-598 has been shown to suppress the secretion of triglycerides and apolipoprotein B in liver cells.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for NB-598 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of NB-598

| Cell Line | Parameter | Value | Reference |

| MIN6 cells | Total Cholesterol Reduction (at 10 µM) | 36 ± 7% | [1] |

| HepG2 cells | Cholesterol Secretion | Suppressed | [3] |

| HepG2 cells | Triacylglycerol Secretion | Suppressed | [3] |

| HepG2 cells | Apolipoprotein B Secretion | Reduced | [3] |

Table 2: In Vivo Efficacy of NB-598

| Animal Model | Effect | Dosage | Reference |

| Rats | Inhibition of Cholesterol Synthesis | Single oral administration (dosage not specified) | |

| Dogs | Dose-dependent decrease in serum total cholesterol | Multiple oral administrations (specific dosages not reported in abstracts) | [4] |

| Dogs | Dose-dependent increase in serum squalene | Multiple oral administrations (specific dosages not reported in abstracts) | [4] |

| Dogs | Decrease in low-density lipoprotein (LDL) cholesterol | Multiple oral administrations (specific dosages not reported in abstracts) | [4] |

| Dogs | Decrease in triacylglycerol levels | Multiple oral administrations (specific dosages not reported in abstracts) | [4] |

Table 3: Pharmacokinetic and Toxicity Profile of NB-598

| Parameter | Animal Model | Value | Reference |

| Pharmacokinetics | |||

| Cmax, Tmax, Half-life, Bioavailability | Not Reported | Not Reported in publicly available abstracts | |

| Toxicology | |||

| Dose-Limiting Toxicity | Dogs, Monkeys | Gastrointestinal and skin toxicities (dermatitis in dogs) |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides three options for formulating this compound for in vivo oral administration. The choice of vehicle will depend on the desired properties of the formulation (e.g., solution vs. suspension) and the specific requirements of the study.

Vehicle Option 1: Corn Oil-Based Solution

-

Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Corn oil.

-

Procedure:

-

Prepare a 10% DMSO in corn oil vehicle by adding 1 part DMSO to 9 parts corn oil.

-

Weigh the required amount of this compound.

-

Add the this compound to the 10% DMSO in corn oil vehicle.

-

Vortex and/or sonicate the mixture until a clear solution is obtained. The solubility is reported to be ≥ 2.5 mg/mL.

-

Vehicle Option 2: SBE-β-CD-Based Suspension

-

Materials: this compound, DMSO, Sulfobutylether-β-cyclodextrin (SBE-β-CD), Saline.

-

Procedure:

-

Prepare a 20% SBE-β-CD solution in saline.

-

Prepare a vehicle of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.

-

Add this compound to the vehicle.

-

Use sonication to aid in the formation of a suspended solution. The achievable concentration is approximately 2.5 mg/mL.

-

Vehicle Option 3: Carboxymethylcellulose Sodium (CMC-Na) Suspension

-

Materials: this compound, CMC-Na solution (e.g., 0.5% w/v in water).

-

Procedure:

-

Weigh the required amount of this compound.

-

Add the powder to the CMC-Na solution.

-

Mix thoroughly to obtain a homogeneous suspension.

-

Protocol 2: In Vivo Hypolipidemic Efficacy Study in a Canine Model

This protocol outlines a general procedure for evaluating the cholesterol-lowering effects of NB-598 in dogs.

-

Animal Model: Beagle dogs are a commonly used model for cardiovascular studies.

-

Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.

-

Grouping: Divide animals into a vehicle control group and multiple NB-598 treatment groups with escalating doses.

-

Dosing:

-

Administer the prepared NB-598 formulation or vehicle control orally once daily for a specified period (e.g., 14 or 28 days).

-

Dose-dependently decreased serum total cholesterol levels have been observed with multiple oral administrations.[4]

-

-

Blood Sampling: Collect blood samples at baseline (pre-treatment) and at various time points during and after the treatment period.

-

Biochemical Analysis: Analyze serum samples for total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and squalene levels.

-

Data Analysis: Compare the changes in lipid profiles between the vehicle control and NB-598 treated groups to determine the dose-dependent efficacy.

Protocol 3: Monitoring for Potential Toxicity

It is crucial to monitor for potential adverse effects during in vivo studies with NB-598.

-

Clinical Observations: Conduct daily clinical observations of all animals, paying close attention to signs of gastrointestinal distress (e.g., changes in appetite, vomiting, diarrhea) and skin abnormalities (e.g., redness, inflammation, dermatitis).

-

Body Weight: Record the body weight of each animal at regular intervals.

-

Dose-Limiting Toxicities: Be aware that dose-limiting gastrointestinal and skin toxicities have been reported in dogs and monkeys.

-

Dose Adjustment: If significant toxicity is observed, consider dose reduction or cessation of treatment for the affected animals.

Visualizations

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

References

- 1. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicology studies in mice, beagle dogs and rhesus monkeys given chlorozotocin (NSC 178, 248) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NB-598 Hydrochloride in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-598 hydrochloride is a potent, selective, and competitive inhibitor of squalene (B77637) epoxidase (SE), also known as squalene monooxygenase.[1][2] Squalene epoxidase is a key rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[3][4] Inhibition of this enzyme leads to a reduction in cholesterol synthesis and an accumulation of squalene.[1] NB-598 has been instrumental in studying the regulation of cholesterol metabolism and is being investigated for its potential therapeutic applications in hypercholesterolemia and certain cancers.[4][5]

These application notes provide a detailed protocol for assaying the enzymatic activity of squalene epoxidase in the presence of this compound, enabling researchers to determine its inhibitory potency and characterize its mechanism of action.

Mechanism of Action

This compound acts as a competitive inhibitor of squalene epoxidase, binding to the active site of the enzyme.[1] However, some studies have suggested a non-competitive or slow, tight-binding mechanism of inhibition, which may be attributed to the inhibitor's high potency and time-dependent effects.[6] The inhibition of squalene epoxidase by NB-598 blocks the cholesterol biosynthesis pathway downstream of HMG-CoA reductase, leading to a decrease in cellular cholesterol levels and an increase in the substrate, squalene.[1]

Quantitative Data Summary

The inhibitory potency of this compound against squalene epoxidase has been determined in various systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Source | Assay Type | IC50 Value (nM) |

| HepG2 Microsomes | Cell-free | 0.75[5][7] |

| Rat Squalene Epoxidase | Cell-free | 4.4[5][7] |

| Dog Liver Microsomes | Cell-free | 2.0[7] |

| HepG2 Cells | Cholesterol Synthesis Inhibition | 3.4[7] |

Note: The IC50 of NB-598 has been observed to be time-dependent, decreasing with longer incubation times, which may suggest a slow, tight-binding inhibition mechanism.[6]

Signaling Pathway

The following diagram illustrates the position of squalene epoxidase in the cholesterol biosynthesis pathway and the inhibitory action of NB-598.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by NB-598.

Experimental Protocols

Preparation of Microsomes from Mammalian Liver

This protocol describes the preparation of microsomes, the enzyme source for the squalene epoxidase assay.

Materials:

-

Fresh or frozen mammalian liver (e.g., rat, human)

-

Homogenization buffer: 0.1 M Tris-HCl, pH 7.5

-

Centrifuge capable of 9,750 x g and 105,000 x g

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Ultracentrifuge

Procedure:

-

Perfuse the liver with cold 0.1 M Tris-HCl buffer, pH 7.5, to remove blood.

-

Mince the liver and homogenize in 2 volumes of homogenization buffer.

-

Centrifuge the homogenate at 9,750 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet contains the microsomes.

-

Wash the microsomal pellet by resuspending it in homogenization buffer and centrifuging again at 105,000 x g for 60 minutes.

-

Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).

-

Store the microsomes at -80°C until use.

Squalene Epoxidase Enzyme Assay Protocol (Radiochemical Method)

This protocol is adapted from a method for yeast squalene epoxidase and is suitable for mammalian microsomes.[8]

Materials:

-

Prepared mammalian liver microsomes

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 1 mM EDTA

-

Cofactor solution: 0.1 mM FAD, 3 mM NADPH

-

Substrate: [³H]squalene (dispersed in 0.005% Tween 80)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

Procedure:

-

Prepare the standard assay mixture in a total volume of 0.5 mL. The mixture should contain:

-

0.35–0.7 mg of microsomal protein

-

Assay Buffer

-

Cofactor solution

-

Varying concentrations of this compound (or DMSO for control)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 32 µM [³H]squalene.

-

Incubate the reaction at 30°C for a set period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

Extract the lipids.

-

Separate the substrate ([³H]squalene) from the product ([³H]2,3-oxidosqualene) using thin-layer chromatography (TLC).

-

Scrape the radioactive spots corresponding to the substrate and product from the TLC plate.

-

Quantify the radioactivity by liquid scintillation counting.

-

Calculate the enzyme activity based on the conversion of substrate to product.

Alternative Squalene Epoxidase Assay (HPLC Method)

A non-radioactive alternative involves measuring the consumption of squalene using high-performance liquid chromatography (HPLC).[9]

Procedure:

-

Perform the enzyme assay as described above, but using non-labeled squalene.

-

At various time points, take aliquots of the reaction mixture and stop the reaction.

-

Inject the aliquots into an HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of acetonitrile/water (e.g., 95.5/0.5, v/v).

-

Monitor the elution of squalene by UV detection at 195 nm.

-

Quantify the amount of squalene remaining in the reaction mixture by comparing the peak area to a standard curve.

-

Determine the enzyme activity based on the rate of squalene consumption.

Experimental Workflow

The following diagram outlines the general workflow for conducting a squalene epoxidase enzyme assay with NB-598.

Caption: General workflow for the NB-598 squalene epoxidase enzyme assay.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The shape of human squalene epoxidase expands the arsenal against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NB-598 maleate | Squalene epoxidase inhibitor | Probechem Biochemicals [probechem.com]